An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methoxypyridine
An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxy-2-methoxypyridine
Introduction: The Strategic Importance of a Versatile Heterocycle
5-Hydroxy-2-methoxypyridine (CAS No: 51834-97-0), also known as 6-methoxypyridin-3-ol, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its strategic importance stems from the unique arrangement of its functional groups: a nucleophilic hydroxyl group, an electron-donating methoxy group, and a pyridine core. This trifecta of features offers multiple avenues for synthetic modification, enabling the construction of complex molecular architectures. The pyridine scaffold itself is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3] Consequently, understanding the nuanced chemical properties of 5-Hydroxy-2-methoxypyridine is paramount for researchers aiming to leverage its synthetic potential in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of its physicochemical properties, spectroscopic signature, reactivity, and applications, grounded in established scientific principles and experimental protocols.
Core Physicochemical Properties
The utility of a chemical intermediate in a research or development setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and handling requirements. The key properties of 5-Hydroxy-2-methoxypyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 51834-97-0 | [1] |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | Off-white to faint yellow crystalline solid | [2] |
| IUPAC Name | 6-methoxypyridin-3-ol | [1] |
| Synonyms | 2-Methoxy-5-hydroxypyridine, 6-Methoxy-3-pyridinol | [1] |
| pKa | 9.69 ± 0.10 (Predicted) | |
| Solubility | Soluble in polar solvents like water and alcohols | |
| Topological Polar Surface Area | 42.4 Ų | [1] |
Spectroscopic Characterization: Elucidating the Structure
Structural confirmation is the cornerstone of chemical synthesis. While comprehensive, publicly accessible spectra for 5-Hydroxy-2-methoxypyridine are limited, its structure can be confidently predicted and readily confirmed using standard spectroscopic techniques. The following sections detail the expected spectral features and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show four distinct signals:
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Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C4 (between the two oxygen-bearing carbons) will likely be the most shielded. The protons at C3 and C6 will show characteristic coupling patterns (doublet or doublet of doublets).
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the δ 3.8-4.0 ppm region.
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Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration. It can often be confirmed by a D₂O exchange experiment, where the peak disappears.
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¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum should display six unique signals for the six carbon atoms in the molecule.
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Aromatic Carbons: The carbons attached to the oxygen atoms (C2 and C5) will be the most deshielded, appearing furthest downfield. The remaining three aromatic carbons will appear at intermediate chemical shifts.
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Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield (typically δ 50-60 ppm).
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O-Alkylation and O-Acylation
The phenolic hydroxyl group is acidic and can be deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophile can then react with various electrophiles. This reaction is fundamental for introducing diverse side chains, which is a common strategy in drug discovery to modulate properties like potency, selectivity, and pharmacokinetics.
Protocol: General Procedure for O-Alkylation
[4]1. Setup: To a solution of 5-hydroxy-2-methoxypyridine (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) in a round-bottom flask, add a base like anhydrous potassium carbonate (1.5 - 2.0 equivalents). 2. Reagent Addition: Stir the resulting suspension at room temperature for 15-30 minutes. Subsequently, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents) dropwise. 3. Reaction: Heat the reaction mixture to 60-80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. 4. Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water. 5. Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 5-alkoxy-2-methoxypyridine derivative. [4]
Applications in Research and Drug Development
The synthetic versatility of 5-Hydroxy-2-methoxypyridine makes it a key intermediate in the synthesis of biologically active molecules. Its derivatives are being explored for various therapeutic targets.
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs. The ability to easily functionalize the 5-hydroxy position allows for the systematic exploration of the chemical space around the core, which is essential for optimizing binding affinity and selectivity for a target kinase. [5]* Gamma-Secretase Modulators: Methoxypyridine-derived compounds have been investigated as gamma-secretase modulators for potential applications in treating Alzheimer's disease. [6]* Heterocyclic Scaffolds: It serves as a precursor for more complex heterocyclic systems, which are of interest in various areas of pharmaceutical research.
Safety and Handling
As with any chemical reagent, proper handling of 5-Hydroxy-2-methoxypyridine is essential. It is classified as an irritant and requires appropriate personal protective equipment (PPE).
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Use only in a well-ventilated area or under a chemical fume hood.
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Wear protective gloves, safety glasses with side shields, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Conclusion
5-Hydroxy-2-methoxypyridine is a synthetically tractable and strategically important building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and versatile reactivity at the hydroxyl position provide a robust platform for the development of novel compounds. The protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of new medicines and materials.
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